4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Description
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-(bromomethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-3H,4-5H2 |
InChI Key |
RJGYBUKBHQMOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)O1)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methylbenzofuran Derivatives
The most common and well-documented method for preparing this compound involves the bromination of 4-methylbenzofuran or its derivatives. The methyl group at the 4-position is selectively brominated to introduce the bromomethyl substituent.
Brominating Agents: Bromine (Br2), N-bromosuccinimide (NBS), and other brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin have been used. NBS is often preferred for its milder and more controlled bromination.
Solvents: Chlorinated solvents such as chloroform, carbon tetrachloride (CCl4), chlorobenzene, or monochlorobenzene are commonly employed. Ethanol and acetic acid have also been used to improve selectivity and yield in some cases.
Reaction Conditions: Bromination is typically carried out at elevated temperatures ranging from 70°C to 90°C. Radical initiators such as benzoyl peroxide or azo compounds (e.g., azobisisobutyronitrile, AIBN) are used to facilitate the radical bromination mechanism.
Example Procedure:
Dissolving 4-methylbenzofuran in chlorobenzene, adding NBS and AIBN, and heating at approximately 80–82°C for 24 hours results in the formation of 4-(bromomethyl)benzofuran derivatives with high purity (97–99% by HPLC). The product can be isolated by filtration, washing, drying, and vacuum distillation followed by crystallization or precipitation steps to improve purity.
Two-Step Bromination and Hydrolysis Approach
A related method involves initial bromination to form a dibrominated intermediate, 4-(dibromomethyl)benzofuran, followed by selective hydrolysis to yield the monobromomethyl compound:
Step 1: Bromination of 4-methylbenzofuran to obtain 4-(dibromomethyl)benzofuran using bromine or NBS in chlorinated solvents with radical initiators.
Step 2: Hydrolysis of the dibromo intermediate with lime carbonate or aqueous base at 80–100°C to convert one bromine atom into a hydroxymethyl group, followed by oxidation to the aldehyde or lactone form if needed.
This method has been reported to improve yields and reduce costs compared to direct oxidation methods using magnesium dioxide, which can be labor-intensive and less suitable for scale-up.
Alternative Bromination Strategies
Electrophilic Aromatic Substitution: In some substituted benzofuran derivatives, bromination occurs on the aromatic ring rather than the methyl group, depending on substituents and reaction conditions. For example, bromination in acetic acid solvent favors electrophilic substitution at the aromatic 4-position, especially when activating groups such as hydroxyl are present.
Bromination of Functionalized Benzofurans: Derivatives with carboxyl, amide, or ester groups at other positions have been brominated using bromine or NBS under varying conditions to yield brominated benzofuran analogs. These methods require careful optimization to avoid side reactions and mixtures of products.
Data Table Summarizing Preparation Conditions
| Preparation Method | Brominating Agent | Solvent(s) | Temperature (°C) | Radical Initiator | Notes/Outcome |
|---|---|---|---|---|---|
| Direct bromination of 4-methylbenzofuran | N-bromosuccinimide (NBS) | Chlorobenzene, chloroform | 70–90 | AIBN, benzoyl peroxide | High purity (97–99%), 24 h reaction time |
| Two-step bromination + hydrolysis | Bromine, NBS | Chlorobenzene, aqueous base | 80–100 | Benzoyl peroxide, AIBN | Improved yield, cost-effective, scalable |
| Electrophilic aromatic bromination | Bromine | Acetic acid, ethanol | Room temp to 80 | None | Bromination on aromatic ring, positional selectivity influenced by substituents |
| Bromination of functionalized benzofurans | Bromine, NBS | CCl4, ethanol, acetic acid | 25–80 | None or radical initiator | Mixture of products possible; requires optimization |
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzofurans with various functional groups.
Oxidation: Benzofuran carboxylic acids or ketones.
Reduction: Benzofuran derivatives with a methyl group instead of the bromomethyl group.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs .
Biology and Medicine: It can be used to synthesize molecules with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules, where the compound can be modified to target specific molecular pathways and receptors .
Comparison with Similar Compounds
Structural Analogs of Benzofuran-1-one Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via halogenation of its methyl precursor. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile can introduce the bromomethyl group. Optimization involves controlling reaction temperature (60–80°C) and stoichiometry (1.1–1.3 equivalents of NBS). Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification. Monitoring by TLC and H NMR ensures intermediate stability, as bromomethyl groups are prone to hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H NMR : Identifies the bromomethyl proton as a singlet near δ 4.3–4.5 ppm and the dihydrobenzofuran backbone protons (δ 3.1–3.3 ppm for CH₂ and δ 5.1–5.3 ppm for the lactone oxygen-adjacent proton).
- C NMR : The bromomethyl carbon appears at δ 30–35 ppm, while the carbonyl carbon (C=O) resonates near δ 170 ppm.
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 231.0 for C₉H₇BrO₂).
Cross-validation with IR (C=O stretch ~1750 cm⁻¹) and elemental analysis is advised .
Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies show that polar aprotic solvents (DMF, DMSO) enhance reactivity, while steric hindrance from the benzofuran ring slows substitution. For example, reaction with piperidine in DMF at 50°C achieves >80% conversion to 4-(piperidinomethyl) derivatives within 4 hours. Monitoring by H NMR (disappearance of δ 4.3–4.5 ppm signal) confirms completion .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for brominated benzofuran derivatives?
- Methodological Answer : Discrepancies in X-ray data (e.g., bond lengths, angles) may arise from crystal packing effects or disorder. For this compound analogs:
- Use high-resolution data (θ > 25°) and refine with SHELXL, applying restraints for disordered bromine atoms.
- Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to validate geometric parameters.
- For example, in 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, R-factor convergence to 0.036 was achieved by modeling anisotropic displacement parameters for Br and S atoms .
Q. How can computational chemistry predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The bromomethyl group’s hydrophobicity enhances binding in ATP pockets.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at the 4-position improve inhibition of COX-2.
- MD Simulations : Assess stability of protein-ligand complexes (20 ns trajectories, AMBER force field). Derivatives with flexible benzofuran backbones show higher binding entropy .
Q. What experimental designs mitigate side reactions during Suzuki-Miyaura coupling of this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol (3:1) minimizes debromination.
- Base Optimization : K₂CO₃ (2.5 equiv) avoids hydrolysis of the bromomethyl group.
- Temperature Control : Reactions at 80°C for 12 hours yield biaryl products with >90% purity.
- Workup : Extract with ethyl acetate and wash with 5% Na₂S₂O₃ to remove Pd residues. LC-MS monitors coupling efficiency .
Q. How do solvent effects influence the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : In cyclohexane, λₐᵦₛ ≈ 270 nm (π→π* transition); in methanol, a redshift to 285 nm occurs due to solvent polarity.
- Fluorescence Quenching : Bromine’s heavy atom effect reduces quantum yield (Φ < 0.1 in DCM). Time-resolved fluorescence (TCSPC) shows lifetimes <1 ns.
- Solvatochromism : Linear correlation with ET(30) solvent polarity index confirms charge-transfer character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
